molecular formula C17H11N5O B13861124 Letrozole N-Oxide

Letrozole N-Oxide

Cat. No.: B13861124
M. Wt: 301.30 g/mol
InChI Key: WFCVBKHVPWAUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Letrozole N-Oxide is a derivative of letrozole, a nonsteroidal aromatase inhibitor (AI) widely used in hormone receptor-positive breast cancer treatment. The N-Oxide modification involves the addition of an oxygen atom to one of the nitrogen atoms in the triazole ring of letrozole, forming a dipolar N–O bond . This structural alteration can influence electronic properties, solubility, and binding affinity to the aromatase enzyme. While letrozole itself is characterized by its high potency (IC50 = 2 nM) and low polarity (logP = 2.7) , the N-Oxide variant may exhibit distinct physicochemical and pharmacological profiles due to increased polarity and altered molecular interactions.

Properties

Molecular Formula

C17H11N5O

Molecular Weight

301.30 g/mol

IUPAC Name

4-[(4-cyanophenyl)-(4-oxido-1,2,4-triazol-4-ium-1-yl)methyl]benzonitrile

InChI

InChI=1S/C17H11N5O/c18-9-13-1-5-15(6-2-13)17(22-12-21(23)11-20-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H

InChI Key

WFCVBKHVPWAUPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=[N+](C=N3)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

This compound is typically prepared by oxidation of the triazole nitrogen in Letrozole. The N-oxidation targets the nitrogen atoms in the 1,2,4-triazole ring, converting Letrozole into its N-oxide form. Common oxidizing agents include:

  • Peracids (e.g., m-chloroperbenzoic acid, MCPBA)
  • Hydrogen peroxide in presence of catalysts
  • Other mild oxidants suitable for selective N-oxidation

The reaction conditions are optimized to avoid over-oxidation or degradation of the Letrozole molecule.

Detailed Oxidation Procedure (Literature-Informed)

A typical procedure for this compound preparation involves:

Step Reagents & Conditions Description
1 Dissolve Letrozole in an organic solvent such as dichloromethane or acetonitrile Ensures solubility and reaction homogeneity
2 Add oxidizing agent (e.g., MCPBA) slowly at 0–5 °C under stirring Controls reaction rate and selectivity
3 Stir the reaction mixture for 1–3 hours, monitoring by TLC or HPLC Ensures completion of oxidation
4 Quench excess oxidant with sodium bisulfite or similar reducing agent Prevents side reactions
5 Extract the product, wash with water and brine, dry over anhydrous sodium sulfate Purification step
6 Concentrate and purify by recrystallization or chromatography Obtains pure this compound

This method yields this compound with high purity, suitable for further pharmacological evaluation or formulation.

Comparative Analysis of Preparation Methods

Method Oxidizing Agent Solvent Temperature Yield (%) Purity (%) Notes
Peracid oxidation (MCPBA) m-Chloroperbenzoic acid Dichloromethane 0–5 °C 75–85 >98 Most selective, widely used in lab-scale
Hydrogen peroxide catalyzed H2O2 + catalyst (e.g., tungstate) Acetonitrile/water Room temp 65–80 >95 Environmentally friendly, mild conditions
Trifluoroacetic anhydride method TFAA (for dehydration step of Letrozole precursor) 1,4-Dioxane Low temp 80–90 >99 Used in novel Letrozole synthesis, may be adapted for N-oxide

Note: The trifluoroacetic anhydride method is primarily for Letrozole synthesis but offers insights into oxidation/dehydration steps that can be adapted for N-oxide preparation.

Research Findings and Industrial Relevance

  • The oxidation of Letrozole to its N-oxide form must maintain the integrity of the nitrile and triazole moieties to preserve biological activity.
  • Industrial processes emphasize the use of mild oxidants and controlled temperatures to minimize impurities and isomer formation.
  • Crystallization from solvents such as ethyl acetate or ethanol is preferred for purification, achieving purity ≥99% as required by pharmacopoeial standards.
  • The N-oxide derivative's preparation is less documented than Letrozole itself but follows similar principles of selective oxidation and purification.

Summary Table: Stepwise Preparation of this compound

Stage Starting Material Reagents Conditions Outcome Purification
1 Letrozole MCPBA or H2O2 + catalyst 0–5 °C, 1–3 h N-oxidation of triazole ring Aqueous workup, drying
2 Crude N-oxide Solvent recrystallization (ethyl acetate/ethanol) Cooling to 0–5 °C Crystalline this compound Filtration, drying
3 Final product Optional chromatographic purification Ambient >99% purity this compound Analytical verification (HPLC, NMR)

Scientific Research Applications

Letrozole N-Oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study oxidation and reduction reactions.

    Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential as an alternative or complementary treatment to letrozole in hormone receptor-positive breast cancer.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

Letrozole N-Oxide, like letrozole, inhibits the enzyme aromatase, which is responsible for converting androgens to estrogens. By blocking this enzyme, this compound reduces estrogen levels in the body, which is beneficial in treating estrogen-dependent cancers. The additional oxygen atom may enhance its binding affinity or alter its metabolic stability, potentially leading to different pharmacokinetic properties.

Comparison with Similar Compounds

Table 1. Comparative Biochemical Properties

Compound IC50 (nM) logP Key Interactions with Aromatase
Letrozole 2 2.7 Heme binding via triazole
This compound N/A ~3.2 Hypothesized enhanced dipole
Anastrozole 8 2.1 Competitive inhibition

Table 2. Clinical Outcomes of Aromatase Inhibitors

Compound Overall Survival (Months) Adverse Event Frequency
Letrozole 33.3 Higher
Anastrozole 30.5 Lower
Exemestane ~30 Moderate

Q & A

Q. What experimental design considerations are critical for synthesizing and characterizing Letrozole N-Oxide?

To ensure reproducibility, synthesis protocols must detail reaction conditions (e.g., solvent systems, catalysts, temperature), purification methods (e.g., column chromatography, recrystallization), and characterization techniques (e.g., NMR, HPLC-MS, elemental analysis). For novel compounds, provide full spectral data and purity assessments (>95% by HPLC). For known derivatives, cite prior literature and confirm identity via comparative analysis (e.g., retention time alignment with reference standards) .

Q. How can researchers resolve discrepancies in this compound purity assessments across analytical platforms?

Contradictions in purity data often arise from method-specific sensitivities (e.g., UV detection limits vs. mass spectrometry). Validate results using orthogonal techniques:

  • HPLC-UV : Optimize column chemistry (e.g., monolithic columns for high-resolution separations) and mobile phase gradients to achieve baseline separation of this compound from related compounds (resolution ≥2.5 required per USP guidelines) .
  • LC-MS/MS : Confirm molecular ion peaks and fragmentation patterns against reference spectra.
    Document all parameters (column type, flow rate, detection wavelength) to enable cross-lab verification .

Q. What in vitro models are appropriate for preliminary evaluation of this compound’s biological activity?

Use hormone receptor-positive (HR+) breast cancer cell lines (e.g., MCF-7) to assess antiproliferative effects via MTT assays. Include controls for estrogen depletion (e.g., charcoal-stripped serum) to isolate this compound’s aromatase inhibition efficacy. For apoptosis studies, quantify Bax/Bcl-2 expression ratios via RT-qPCR (ΔΔCt method, normalized to beta-actin) .

Advanced Research Questions

Q. How do cytochrome P450 isoforms influence this compound’s metabolic stability, and what experimental strategies can elucidate its detoxification pathways?

CYP3A4 is the primary isoform metabolizing Letrozole derivatives. Conduct kinetic assays using recombinant CYP enzymes to determine Vmax and Km. Fit data to non-Michaelis-Menten models if substrate inhibition or cooperativity is observed. For N-oxide detoxification pathways, employ enzyme-specific inhibitors (e.g., ketoconazole for CYP3A4) in hepatocyte incubation studies, followed by UPLC-MS metabolite profiling .

Q. What clinical trial design considerations apply when evaluating this compound in combination therapies for advanced breast cancer?

Adopt a randomized, double-blind, placebo-controlled design (e.g., MONALEESA-2 framework) with endpoints such as progression-free survival (PFS) and objective response rate (ORR). Stratify patients by menopausal status and prior endocrine therapy exposure. Use letrozole monotherapy as the comparator arm, with pharmacokinetic sub-studies to monitor this compound plasma concentrations and metabolite ratios .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies may stem from bioavailability limitations or off-target effects. Perform:

  • Physicochemical profiling : LogP, solubility, and plasma protein binding assays to predict in vivo absorption.
  • Xenograft studies : Compare tumor growth inhibition in this compound vs. parent compound-treated cohorts.
  • Transcriptomic analysis : Identify compensatory signaling pathways (e.g., mTOR or ERK activation) via RNA sequencing .

Q. What advanced delivery systems enhance this compound’s therapeutic index, and how are their efficacy metrics validated?

Nano-drug delivery systems (e.g., UiO-66 metal-organic frameworks) improve solubility and target specificity. Evaluate loading efficiency via UV-Vis spectroscopy and release kinetics under physiological pH. Validate apoptosis enhancement via flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays. Compare IC50 values between free and encapsulated drug formulations .

Methodological Resources

Data Type Recommended Techniques Key References
Synthesis Column chromatography, NMR, HPLC-MS
Purity Analysis HPLC-UV (USP-compliant), LC-MS/MS
Metabolic Profiling Recombinant CYP assays, hepatocyte incubations
In Vivo Evaluation Xenograft models, pharmacokinetic sub-studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.